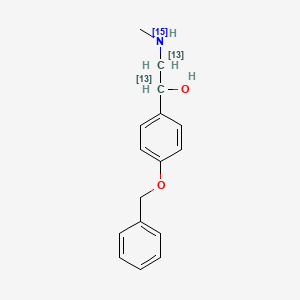

2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N

Descripción general

Descripción

2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N is a labeled compound used primarily in biochemical and proteomics research. It is a derivative of phenylethanol, where the carbon atoms at positions 1 and 2 are labeled with carbon-13 isotopes, and the nitrogen atom is labeled with nitrogen-15. This labeling allows for detailed studies of metabolic pathways and molecular interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials, including benzyl bromide, phenol, and methylamine.

Benzylation: The phenol is first benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

Amination: The benzylated phenol is then reacted with methylamine to introduce the methylamino group.

Isotope Labeling: The final step involves the introduction of carbon-13 and nitrogen-15 isotopes. This can be achieved through the use of labeled reagents or by incorporating labeled intermediates in the synthetic route.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

Bulk Synthesis: Large-scale reactions using industrial reactors.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality Control: Rigorous testing to ensure the isotopic purity and chemical integrity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a hydrocarbon derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N has several applications in scientific research:

Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and interactions.

Biology: Employed in metabolic studies to trace the pathways of phenylethanol derivatives in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N involves its interaction with molecular targets in biological systems. The labeled isotopes allow researchers to track the compound’s movement and interactions within cells. The compound can bind to specific receptors or enzymes, influencing metabolic pathways and cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol: The non-labeled version of the compound.

2-Methylamino-1-(4’-methoxyphenyl)phenyl)ethanol: A similar compound with a methoxy group instead of a benzyloxy group.

2-Methylamino-1-(4’-hydroxyphenyl)phenyl)ethanol: A compound with a hydroxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N lies in its isotopic labeling. The carbon-13 and nitrogen-15 isotopes provide a powerful tool for studying molecular interactions and metabolic pathways with high precision. This makes it particularly valuable in research applications where detailed molecular information is required.

Actividad Biológica

2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N is a stable isotope-labeled compound used in various scientific research applications, including metabolic studies, environmental assessments, and organic chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H19NO2

- Molecular Weight : 257.33 g/mol

- IUPAC Name : 2-(methylamino)-1-(4-phenylmethoxyphenyl)ethanol

- InChI Key : OJLDKTDDGHUVLX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The incorporation of stable isotopes (13C and 15N) allows for detailed tracking of metabolic pathways and interactions at the molecular level. This capability is crucial for understanding how the compound influences biological processes.

Biological Applications

The compound is utilized in various research contexts:

- Metabolic Research : Its stable isotope labeling facilitates the study of metabolic pathways in vivo. This is particularly useful for tracing the metabolism of drugs and nutrients within organisms.

- Environmental Studies : It serves as a standard for detecting environmental pollutants in various matrices such as air, water, and soil. The isotopic labeling enhances the sensitivity and specificity of detection methods.

- Organic Chemistry : The compound acts as a chemical reference for qualitative and quantitative analysis in organic synthesis.

- Clinical Diagnostics : It is employed in imaging techniques and diagnostic tests, particularly in newborn screening protocols.

Case Study 1: Metabolic Pathway Analysis

In a study examining metabolic pathways using stable isotope-labeled compounds, researchers utilized this compound to trace the absorption and metabolism of phenolic compounds in animal models. The results demonstrated that the compound could effectively label metabolites, allowing researchers to map out metabolic routes with high precision.

Case Study 2: Environmental Detection

Another significant application involved using this compound to assess environmental pollutants. In a controlled study, samples from various ecosystems were analyzed using mass spectrometry techniques that incorporated the labeled compound as a standard. The findings indicated that the compound could enhance the detection limits for several pollutants, demonstrating its utility in environmental monitoring.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Unique Features |

|---|---|---|

| 2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol | 257.33 g/mol | Unlabeled version; used for direct comparisons |

| 2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol-13C1,13C2 | 259.34 g/mol | Labeled with two carbon isotopes; enhances tracking capabilities |

The uniqueness of this compound lies in its stable isotope labeling which allows for precise tracking during biological studies.

Propiedades

IUPAC Name |

2-(methyl(15N)amino)-1-(4-phenylmethoxyphenyl)(1,2-13C2)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-17-11-16(18)14-7-9-15(10-8-14)19-12-13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3/i11+1,16+1,17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLDKTDDGHUVLX-FXTRTJNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15NH][13CH2][13CH](C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662088 | |

| Record name | 1-[4-(Benzyloxy)phenyl]-2-[methyl(~15~N)amino](~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219216-73-5 | |

| Record name | 1-[4-(Benzyloxy)phenyl]-2-[methyl(~15~N)amino](~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.